3-Chloro-5-fluoro-2-hydroxypyridine
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Overview
Description
3-Chloro-5-fluoro-2-hydroxypyridine is a chemical compound with the molecular formula C5H3ClFNO . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are often used as building blocks in the synthesis of more complex compounds .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-fluoro-2-hydroxypyridine consists of a pyridine ring with chlorine, fluorine, and hydroxyl substituents . The InChI key for this compound is IETLNKVWDZYCPN-UHFFFAOYSA-N .Scientific Research Applications
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2-Chloro-3-fluoro-5-hydroxypyridine
- Application : This compound is used in various chemical reactions as a reagent .
- Methods of Application : The specific methods of application would depend on the particular chemical reaction being performed. It’s typically used in a laboratory setting under controlled conditions .
- Results or Outcomes : The outcomes would also depend on the specific reaction. In general, this compound can help facilitate certain chemical transformations .
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3-Chloro-2-fluoro-5-hydroxypyridine
- Application : This compound is used in the preparation of other chemical compounds .
- Methods of Application : As with the previous compound, the methods of application would depend on the specific chemical reaction. It’s typically used in a laboratory setting .
- Results or Outcomes : The results would depend on the specific reaction. This compound can be used to synthesize other compounds with desired properties .
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- Application : This compound was used to study the effect of dicumarol on xanthine dehydrogenase and the mechanism of mitomycin C bioreduction by xanthine dehydrogenase .
- Methods of Application : The compound was likely used in biochemical assays to study the effects of these reactions .
- Results or Outcomes : The study provided insights into the biochemical mechanisms of these reactions .
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- Application : This compound is used in the preparation of 4-(5-chloropyridin-3-yloxy)isoquinoline .
- Methods of Application : The compound is used in a chemical synthesis reaction to produce the desired product .
- Results or Outcomes : The result is the synthesis of 4-(5-chloropyridin-3-yloxy)isoquinoline .
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-fluoro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHMUGAHLHATIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857093 |
Source
|
Record name | 3-Chloro-5-fluoro-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoropyridin-2-ol | |
CAS RN |
1214345-43-3 |
Source
|
Record name | 3-Chloro-5-fluoro-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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